

An In-depth Technical Guide to the Synthesis and Characterization of 9-Nitroanthracene

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Compound of Interest

Compound Name: 9-Nitroanthracene

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This technical guide provides a comprehensive overview of the synthesis and characterization of **9-Nitroanthracene**, a key intermediate in organic synthesis and materials science. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Synthesis of 9-Nitroanthracene

The synthesis of **9-Nitroanthracene** is most commonly achieved through the direct nitration of anthracene. The following protocol is a well-established method that proceeds via a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate.^{[1][2]}

Experimental Protocol: Nitration of Anthracene

This procedure involves the nitration of anthracene in glacial acetic acid, followed by the formation and subsequent elimination of a chlorodihydroanthracene intermediate to yield **9-Nitroanthracene**.^{[1][2]}

Materials and Reagents:

- Anthracene (finely powdered)
- Glacial Acetic Acid

- Concentrated Nitric Acid (70% by weight, sp. gr. 1.42)
- Concentrated Hydrochloric Acid (37% by weight, sp. gr. 1.19)
- 10% Sodium Hydroxide Solution
- Distilled Water

Equipment:

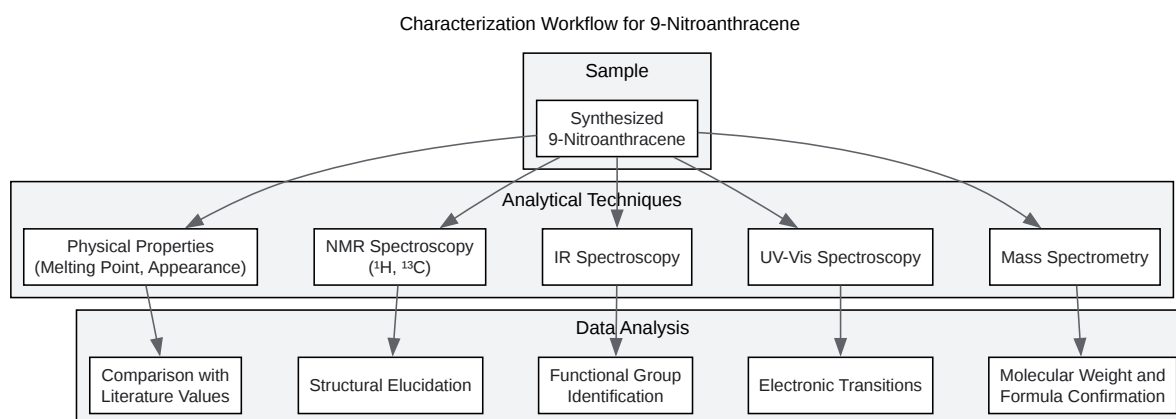
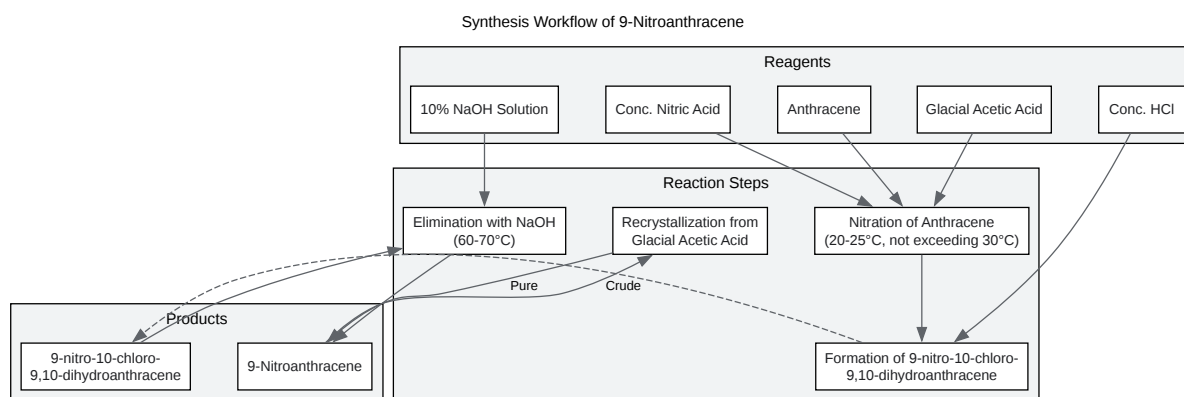
- 500-mL three-necked round-bottomed flask
- 150-mL dropping funnel
- Thermometer
- Motor-driven stirrer
- Water bath
- Sintered-glass funnel
- Suction filtration apparatus

Procedure:

- Nitration: Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 mL of glacial acetic acid in a 500-mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer.^{[1][2]} Immerse the flask in a water bath maintained at 20–25°C.^[2]
- Slowly add 8 mL (0.126 mole) of concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.^{[1][2]} This addition should take approximately 15–20 minutes.^[2]
- After the addition is complete, continue stirring the mixture for about 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.^{[1][2]}

- Formation of the Intermediate: Filter the solution to remove any unreacted anthracene.[1][2] Slowly add a mixture of 50 mL (0.60 mole) of concentrated hydrochloric acid and 50 mL of glacial acetic acid to the filtrate with vigorous stirring.[1][2]
- A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[1][2] Isolate the precipitate by suction filtration using a sintered-glass funnel.[2]
- Wash the precipitate with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[1][2]
- Formation of **9-Nitroanthracene**: Transfer the product to a beaker and triturate it thoroughly with 60 mL of warm (60–70°C) 10% sodium hydroxide solution.[1][2]
- Separate the crude orange **9-Nitroanthracene** by suction filtration.[1][2] Treat the product with four 40-mL portions of 10% sodium hydroxide solution.[2]
- Wash the product thoroughly with warm water until the washings are neutral to litmus paper.[1][2]
- Purification: Air-dry the crude **9-Nitroanthracene** and recrystallize it from glacial acetic acid.[1][2] The expected yield of bright orange-yellow needles is 15–17 g (60–68%).[1][2]

Synthesis Workflow



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